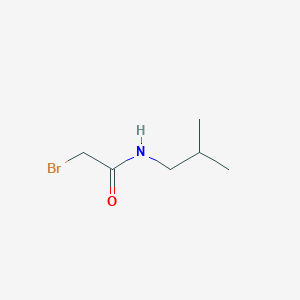

2-溴-N-异丁基乙酰胺

描述

Synthesis Analysis

The synthesis of 2-Bromo-N-isobutylacetamide involves electrophilic bromination reactions, where an isobutylamide moiety is functionalized with a bromine atom. Such processes often require precise control of reaction conditions to ensure selectivity and high yields. Although direct references to the synthesis of 2-Bromo-N-isobutylacetamide were not found, methodologies for related compounds highlight the importance of solvent choice, temperature control, and the use of catalytic systems for efficient halogenation. For instance, the synthesis of N-Bromoacetamide derivatives shows the versatility of bromine introduction into amide structures through different synthetic routes, emphasizing the role of catalysts and reaction conditions for achieving desired bromination patterns (Rank & Baer, 1974).

Molecular Structure Analysis

The molecular structure of 2-Bromo-N-isobutylacetamide can be elucidated through spectroscopic methods, including NMR and IR spectroscopy, complemented by X-ray crystallography for solid-state analysis. These techniques provide insights into the compound's molecular conformation, bond lengths, angles, and overall geometry. Halogenated N,2-diarylacetamides have been studied for their molecular conformations and supramolecular assembly, revealing how halogen substitutions influence molecular geometry and intermolecular interactions, which can be extrapolated to understand the structural nuances of 2-Bromo-N-isobutylacetamide (Nayak et al., 2014).

科学研究应用

1. Synthesis of 2-Bromo-Substituted Bis-Carbamate Derivatives

- Summary of Application: The synthesis of N,Nʹ-hexamethylenebis [(2-bromophenoxy)-carbamate] and its derivatives was studied . These substances have potential applications in various fields due to their unique properties.

- Methods of Application: The synthesis process involved the use of organic solvents and catalysts . The reaction yield was from 90.6% to 93.3% .

- Results or Outcomes: The biological activity of the obtained substances was studied and compared with the Roslin preparation .

2. α-Bromination Reaction on Acetophenone Derivatives

- Summary of Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

- Methods of Application: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .

- Results or Outcomes: 4-Chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . The experiment was successfully completed within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

安全和危害

属性

IUPAC Name |

2-bromo-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-5(2)4-8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAVQYCNDWTSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289085 | |

| Record name | 2-Bromo-N-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-isobutylacetamide | |

CAS RN |

95331-76-3 | |

| Record name | 2-Bromo-N-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B1266661.png)